1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione
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Overview
Description
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a piperazine ring
Preparation Methods
The synthesis of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione typically involves multi-step organic reactions. The benzofuran moiety can be synthesized through methods such as the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced via a reaction with appropriate amines, and the piperazine ring can be formed through cyclization reactions involving ethylenediamine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways . The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant with a similar benzofuran structure.
Benzothiophene derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione stands out due to its unique combination of benzofuran, pyrrolidine, and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-20-8-9-22(18(24)17(20)23)19(25)21-7-5-15(12-21)13-3-4-16-14(11-13)6-10-26-16/h3-4,11,15H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCZEJBMIXHBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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